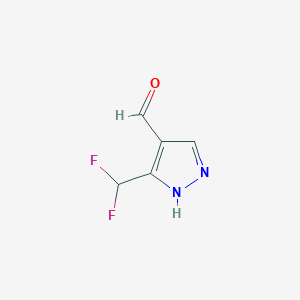

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and an aldehyde functional group. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and agrochemical applications.

Wirkmechanismus

Target of Action

The primary target of the compound 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), which is central to energy production in cells . By inhibiting SDH, the compound disrupts the energy production process, leading to the death of the cells .

Mode of Action

This compound interacts with its target, SDH, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .

Biochemical Pathways

The compound this compound affects the TCA cycle, a crucial biochemical pathway involved in cellular respiration . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . The downstream effects include energy depletion and oxidative stress, which can lead to cell death .

Result of Action

The molecular and cellular effects of this compound’s action include energy depletion and oxidative stress, which can lead to cell death . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .

Biochemische Analyse

Biochemical Properties

It is known that the compound consists of a pyrazole ring with difluoromethyl and carboxylic acid groups attached in specific positions

Cellular Effects

Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Temporal Effects in Laboratory Settings

Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies should describe the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

Future studies should include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method includes the reaction of difluoroacetic acid with appropriate hydrazine derivatives under controlled conditions. The reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic esterification using nanoscale titanium dioxide have been developed to enhance reaction efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under mild conditions.

Major Products:

Oxidation: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug discovery, particularly in the development of antifungal and antibacterial agents.

Industry: Utilized in the production of agrochemicals, including fungicides and herbicides.

Vergleich Mit ähnlichen Verbindungen

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Comparison: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and carboxamide counterparts. This aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group and an aldehyde functional group. Its molecular formula is C₅H₄F₂N₂O, indicating a high degree of fluorination, which is known to enhance biological activity and stability in various compounds.

The primary biological target of this compound is succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH leads to:

- Decreased ATP production.

- Accumulation of succinate.

- Disruption of cellular respiration, which can impair fungal growth and reproduction, making it a candidate for antifungal applications .

Biological Activity

Research indicates that this compound exhibits notable antifungal properties. In vitro studies have demonstrated its effectiveness against various phytopathogenic fungi. The compound's structure allows it to interact with key residues in SDH, forming hydrogen bonds that contribute to its inhibitory effects .

Case Studies

- Antifungal Efficacy : A study synthesized several derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities. One derivative exhibited superior antifungal activity compared to traditional fungicides like boscalid, indicating the potential for developing new antifungal agents based on this scaffold .

- Molecular Docking Studies : Molecular docking simulations have shown that the carbonyl oxygen in the compound can form hydrogen bonds with amino acids in the active site of SDH. This interaction is crucial for understanding the compound's mechanism at the molecular level .

Comparative Analysis with Similar Compounds

To highlight the unique attributes of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Intermediate for fungicides; inhibits SDH |

| 5-Fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Structure | Antimicrobial properties; used in agrochemicals |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole | Structure | High metabolic stability; applications in drug development |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is likely absorbed through the gastrointestinal tract upon oral administration. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces.

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPDPXKMBYESFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.